N,N,N',N'-tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N2,N4,N4-Tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with tetramethyl groups and a triazole ring linked via a phenoxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4,N4-Tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions to yield N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine.
Introduction of the Triazole Ring: The triazole ring is introduced via a nucleophilic substitution reaction where the triazine core reacts with 3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazole in the presence of a suitable base.
Final Product Formation: The final compound is obtained after purification steps, which may include recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N4,N4-Tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N2,N4,N4-Tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4-Tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine: Similar triazine core but with a chloro substituent instead of the triazole ring.
N2,N2,N4,N4-Tetramethyl-6-(4-phenylsulfonyl)-1,3,5-triazine-2,4-diamine: Similar structure with a phenylsulfonyl group instead of the phenoxyethyl sulfanyl group.
Uniqueness
N2,N2,N4,N4-Tetramethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine is unique due to the presence of both the triazine and triazole rings, along with the phenoxyethyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22N8OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-[3-(2-phenoxyethylsulfanyl)-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H22N8OS/c1-23(2)14-19-15(24(3)4)21-16(20-14)25-12-18-17(22-25)27-11-10-26-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
InChI Key |
HNUNQKONAOQXRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCCOC3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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